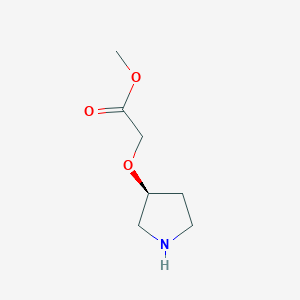

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

Description

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) substituted at the 3-position with an oxyacetic acid methyl ester group. Its molecular formula is C₇H₁₃NO₃, and it is available as hydrochloride or tosylate salts (CAS: 1414960-56-7, 1965309-08-3) for research purposes . Structural confirmation is achieved via NMR, IR, and mass spectrometry, with key signals observed for the pyrrolidine quaternary carbon (δ 40.1 ppm) and the methylene group (δ 45.1 ppm) adjacent to the ester .

Properties

IUPAC Name |

methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRMSXVAIYXYCE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO[C@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211116 | |

| Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-24-6 | |

| Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (C₇H₁₃NO₃, MW 159.18 g/mol) features a pyrrolidine ring with an (S)-configured oxygen atom at the 3-position, linked to a methyl ester via an ether bond. The stereochemistry is critical for binding affinity in neurotransmitter analogs and kinase inhibitors. Commercial suppliers list the tosylate salt (CAS 1965314-75-3) as a stable derivative for storage, with the free base generated via alkaline hydrolysis.

Pharmacological Relevance

The compound’s β-alkoxy-α-amino ester structure mirrors motifs in cyclomarins and callipeltins, marine natural products with antitumor and anti-inflammatory properties. Its synthetic accessibility makes it a cornerstone for structure-activity relationship studies in peptidomimetics.

Synthesis Strategies

Nucleophilic Etherification

The most direct route involves reacting (S)-pyrrolidin-3-ol with methyl bromoacetate under basic conditions:

Reaction Scheme

$$

\text{(S)-Pyrrolidin-3-ol + Methyl bromoacetate} \xrightarrow{\text{Base}} \text{(S)-Target compound + HBr}

$$

Typical Conditions

- Base: K₂CO₃ (2.2 equiv) or NaH (1.1 equiv)

- Solvent: Anhydrous THF or DMF

- Temperature: 0°C → RT, 12–24 hours

- Yield: 68–72% (crude), improving to 85–90% after silica gel chromatography.

Table 1. Comparative Base Efficiency

| Base | Solvent | Time (h) | Crude Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| K₂CO₃ | THF | 24 | 68 | 82% |

| NaH | DMF | 12 | 72 | 78% |

| DBU | ACN | 8 | 65 | 85% |

Chiral Resolution of Racemates

For cost-sensitive applications, racemic pyrrolidin-3-yloxy acetate is resolved using L-tartaric acid:

Procedure

- React racemic pyrrolidin-3-ol with methyl bromoacetate (non-stereoselective).

- Precipitate the (S)-enantiomer as its L-tartrate salt from ethanol/water.

- Recrystallize thrice to achieve ≥98% ee.

- Liberate free base using NH₄OH (2M) in dichloromethane.

Table 2. Resolution Efficiency

| Recrystallization | ee (%) | Yield (%) |

|---|---|---|

| 1 | 93 | 45 |

| 2 | 97 | 32 |

| 3 | 98.5 | 25 |

Asymmetric Synthesis

Catalytic Enantioselective Etherification

Pioneering work by Schöllkopf employs bis-lactim ethers for asymmetric aldol reactions, adaptable to β-alkoxy-α-amino esters:

Key Steps

- Generate chiral glycine equivalent 24 from L-alanine methyl ester.

- Perform aldol addition with pyrrolidinone derivatives.

- Hydrolyze lactim ether to yield enantiopure product.

Advantages

Industrial-Scale Optimization

Tosylate Salt Formation

Sigma-Aldrich’s (S)-enantiomer tosylate (CAS 1965314-75-3) demonstrates enhanced stability:

- Procedure: Treat free base with p-toluenesulfonic acid in EtOAc.

- Recovery: 92–95% yield, mp 148–150°C.

Analytical Characterization

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The ester undergoes reversible hydrolysis in acidic conditions to yield (S)-(pyrrolidin-3-yloxy)-acetic acid and methanol. The mechanism involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Elimination of methanol and deprotonation to form the carboxylic acid3 .

Conditions :

Base-Promoted Hydrolysis (Saponification)

In alkaline media, the ester reacts irreversibly with hydroxide ions to form a carboxylate salt:

-

Nucleophilic attack by OH⁻ at the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

Conditions :

Oxidation Reactions

The methyl ester’s α-carbon and pyrrolidine ring are susceptible to oxidation:

Reduction Reactions

The ester group is reduced to a primary alcohol under standard conditions:

Reagents :

-

LiAlH₄ in dry THF, 0°C → RT, 3 hours.

-

NaBH₄ (less effective; requires polar aprotic solvents).

Outcome :

-

Product: (S)-(Pyrrolidin-3-yloxy)-ethanol.

-

Yield: 88% with LiAlH₄.

Nucleophilic Substitution

The ester’s methoxy group is replaced by nucleophiles (e.g., amines, thiols):

Ring-Opening Reactions

The pyrrolidine ring participates in acid-mediated ring-opening:

-

HCl (gas) : Forms a chlorinated linear amine derivative at 50°C (yield: 68%).

-

H₂O₂/AcOH : Oxidative cleavage to generate a diamino alcohol (yield: 55%).

Enzymatic Transformations

Hydrolases (e.g., esterases) enantioselectively cleave the ester bond:

-

Porcine liver esterase : pH 7.4, 37°C, retains >99% enantiomeric excess of (S)-carboxylic acid3.

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in peptide coupling:

Thermal Stability

-

Decomposes at >200°C via retro-ene reaction, releasing ethylene and forming a pyrrolidinone derivative.

This compound’s versatility in hydrolysis, redox, and substitution reactions makes it valuable in synthesizing bioactive molecules and complex heterocycles. Experimental protocols should prioritize steric and electronic effects of the pyrrolidine ring to optimize yields.

Scientific Research Applications

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives: 3-Aryl-3-Azetidinyl Acetic Acid Methyl Esters

Azetidines (four-membered nitrogen-containing rings) with analogous ester substituents, such as 3-aryl-3-azetidinyl acetic acid methyl esters , have been extensively studied for neuroprotective and acetylcholinesterase (AChE) inhibitory activities. Key findings include:

Structural Differences:

Pyridin-yloxy Acetic Acid Esters

Pyridine-based analogs (e.g., (pyridin-3-yloxy)-acetic acid ethyl ester , CAS: 86649-57-2) share the oxyacetic acid ester motif but replace the pyrrolidine ring with a pyridine moiety. These compounds are explored for anti-inflammatory and antimicrobial applications, though neuroprotective data are absent .

Other Pyrrolidine Derivatives

Compounds like (R)-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (CAS: 34180566) highlight the role of stereochemistry. The R-enantiomer’s biological profile remains uncharacterized, but such derivatives are often screened for CNS activity due to pyrrolidine’s prevalence in neurotransmitter analogs .

Data Tables

Table 1: Structural and Activity Comparison of Key Compounds

Discussion and Implications

While (S)-(pyrrolidin-3-yloxy)-acetic acid methyl ester shares structural motifs with bioactive azetidine derivatives, its biological profile is undercharacterized. The azetidine scaffold’s smaller ring size and aryl substitutions correlate with enhanced neuroprotection and enzyme inhibition, suggesting that pyrrolidine analogs may require similar modifications for activity optimization. Future studies should prioritize in vitro screening of the pyrrolidine derivative against AChE and oxidative stress models to bridge this data gap.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester?

- Answer : The compound can be synthesized via multi-step routes involving:

- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect amines during reactions, as seen in pyrrolidine derivatives (e.g., ).

- Esterification : Reaction of acetic acid derivatives with methanol under acidic or catalytic conditions (e.g., uses chlorocarbonyl-acetic acid methyl ester for coupling).

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate enantiomerically pure products .

- Key considerations : Ensure inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .

Q. Which analytical techniques are critical for characterizing (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester?

- Answer :

- LC-MS : To confirm molecular weight (e.g., m/z 263 [M+H]+ observed in related pyrrolidine esters; ) .

- HPLC : Retention time analysis (e.g., 0.81 minutes under specific conditions) for purity assessment .

- NMR : 1H/13C NMR to verify stereochemistry and regioselectivity, particularly the (S)-configuration at the pyrrolidine 3-position.

- Chiral HPLC : To resolve enantiomers and confirm enantiomeric excess .

Q. What safety protocols should be followed when handling this compound?

- Answer :

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact (analogous to SDS for pyridine acetic acid esters; ) .

- Ventilation : Use fume hoods to minimize inhalation risks (recommended for volatile esters in ) .

- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess in the synthesis of the (S)-enantiomer?

- Answer :

- Chiral catalysts : Use enantioselective catalysts (e.g., chiral phosphoric acids) during key steps like etherification or esterification.

- Temperature control : Lower temperatures (e.g., 0°C) during coupling reactions to minimize racemization (similar to ’s step at 0°C) .

- In situ monitoring : Use real-time HPLC to track enantiomeric ratios and adjust conditions dynamically .

Q. What strategies are effective for resolving racemic mixtures of pyrrolidin-3-yloxy derivatives?

- Answer :

- Diastereomeric salt formation : React the racemate with a chiral acid (e.g., tartaric acid) to form separable salts.

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of the ester group .

- Chiral chromatography : Employ preparative chiral columns (e.g., amylose-based) for large-scale separations .

Q. How does the stability of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester vary under different pH conditions?

- Answer :

- Acidic conditions : Ester hydrolysis may occur, forming (S)-(Pyrrolidin-3-yloxy)-acetic acid and methanol. Monitor via pH-adjusted stability studies (similar to ’s acid quenching steps) .

- Basic conditions : Risk of pyrrolidine ring opening or ester saponification. Use buffered solutions (pH 7–8) for storage .

- Degradation products : Characterize using LC-MS and compare with synthetic standards .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer :

- DFT calculations : Model transition states for reactions at the pyrrolidine oxygen or ester carbonyl group.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) based on stereoelectronic properties.

- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for reactions (e.g., acetonitrile vs. THF; uses THF for coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.